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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860 Get Quote

An In-Depth Technical Guide to the In Silico Modeling of 4-(2-Chlorophenyl)butan-2-amine
(SK609) Interactions

Executive Summary: The Dual-Target Paradigm
The compound 4-(2-Chlorophenyl)butan-2-amine, widely designated in literature as SK609,

represents a novel class of "atypical" psychostimulants. Unlike traditional agents (e.g.,

Methylphenidate, Amphetamine) that broadly inhibit monoamine transporters, SK609 exhibits a

highly specific dual mechanism:

Dopamine D3 Receptor (D3R) Agonism: It acts as a selective, G-protein biased agonist

(non-

-arrestin recruiting).[1][2][3]

Norepinephrine Transporter (NET) Inhibition: It functions as a selective NET inhibitor and

substrate, sparing the Dopamine Transporter (DAT).

This guide provides a rigorous in silico framework for modeling the interactions of SK609. It

moves beyond basic docking to address the specific challenges of modeling active-state GPCR

conformations (D3R) and transporter substrate translocation (NET).
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Accurate modeling begins with the precise definition of the ligand's stereochemical and

protonation states.

Stereochemistry and Protonation
SK609 possesses a chiral center at the C2 position.

Active Isomer: Literature often points to the (S)-isomer for amphetamine derivatives, but

specific SK609 synthesis often yields racemic mixtures or specific (R)-isomers depending on

the precursor. In silico protocols must dock both enantiomers (2R and 2S) to determine the

eutomer (active isomer).

Physiological State: At physiological pH (7.4), the aliphatic amine (

) is protonated.

Action: Model the ammonium cation (

). This is critical for the salt-bridge interaction with Asp110 in D3R.

Protocol: Ligand Setup
Generation: Generate 3D coordinates from SMILES: CC(N)CCC1=CC=CC=C1Cl.

Protonation: Use Epik (Schrödinger) or Avogadro (Open Source) to set pH = 7.4.

Energy Minimization: Apply the OPLS4 or MMFF94 force field.

Conformational Search: Perform a ConfGen search (water solvent model) to identify low-

energy rotamers of the butyl chain.

Target 1: Dopamine D3 Receptor (Active State
Modeling)
Modeling SK609 at the D3R requires an active state conformation. Most crystal structures (e.g.,

PDB: 3PBL) are in the inactive state bound to antagonists (e.g., Eticlopride). Docking an

agonist into an inactive structure will yield false negatives.
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Structural Template Selection
Inactive Template: PDB 3PBL (High resolution, human D3R).

Active Template: PDB 6CM4 (Active D2R structure) or 7CMU (Cryo-EM Active D3R).

Strategy: If a high-res active D3 structure is unavailable, build a Homology Model of the

active D3R using the active D2R (PDB: 6CM4) as a template.

The Binding Pocket (Orthosteric Site)
Key residues identified in SK609 SAR studies:

Asp110 (TM3): Forms a conserved salt bridge with the protonated amine.

His349 (TM6): Involved in "aryl interactions" (pi-pi stacking or T-shaped).

TM5/TM6 Hydrophobic Residues: Accommodate the 2-chlorophenyl tail.

Workflow: Induced Fit Docking (IFD)
Standard rigid docking fails here because the receptor must accommodate the agonist-induced

conformational change (TM6 outward movement).

Step-by-Step Protocol:

Grid Generation: Center the grid on Asp110. Box size:

Å.

Constraint Setup: Define a mandatory H-bond/Salt Bridge constraint on Asp110.

Docking Algorithm: Use Glide IFD (Induced Fit Docking) or AutoDock Vina with flexible side

chains (Asp110, Phe346, His349).

Scoring: Prioritize poses that show:

Amine-Asp110 distance

Å.
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Phenyl ring orientation toward TM6/TM5.

G-protein bias indicators: Interaction with Ser/Thr residues in the intracellular loop region

(if modeling full complex).

Target 2: Norepinephrine Transporter (NET)[1][4][5]
[6][7]
SK609 is a NET inhibitor and substrate.[1][4][5] Modeling this requires a transporter model in

the outward-open conformation.

Homology Modeling of hNET
The human NET (hNET) lacks a high-res crystal structure.

Template:Drosophila Dopamine Transporter (dDAT) (PDB: 4M48) is the standard template

due to high sequence identity (

).

AlphaFold: The AlphaFold predicted structure (AF-P23975-F1) is a viable alternative but

requires relaxation in a membrane bilayer.

Docking into the S1 Site
The primary substrate binding site (S1) is deep within the core.

Key Residues:Asp75 (equivalent to Asp79 in DAT) is the anchor for the ammonium group.

Chlorine Interaction: The 2-chloro substituent likely occupies a hydrophobic sub-pocket

formed by TM3 and TM8, differentiating it from unsubstituted substrates.

Molecular Dynamics (MD) Simulation
Static docking provides a snapshot; MD simulation validates the stability of the complex and

the "biased" nature of the signaling.

System Setup (GROMACS/Desmond)
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Membrane: Embed the Protein-Ligand complex in a POPC lipid bilayer.

Solvation: TIP3P water model, neutralized with

.

Force Field:

Protein: CHARMM36m or AMBER ff14SB.

Ligand: CGenFF or GAFF2 (parameterized via Acpype).

Production Run Protocol
Minimization: Steepest descent (5000 steps).

Equilibration:

NVT (1 ns) with position restraints on protein/ligand.

NPT (1 ns) to stabilize density.

Production: 100 ns - 500 ns run at 310 K.

Analysis Metrics
RMSD: Ligand stability within the pocket (

Å deviation).

Hydrogen Bond Lifetime: Quantify the persistence of the Asp110-Amine salt bridge.

TM6 Movement: Monitor the distance between TM3 and TM6 intracellular ends to verify

active-state maintenance (for D3R).

Quantitative Data Summary
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Figure 1: Comprehensive in silico workflow for modeling the dual-target mechanism of SK609.
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Figure 2: Schematic of the SK609 binding mode within the Dopamine D3 Receptor orthosteric

pocket.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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